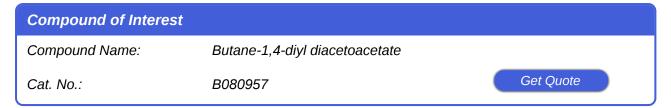


# Spectroscopic Analysis of Butane-1,4-diyl diacetoacetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **butane-1,4-diyl diacetoacetate** (CAS No. 13018-41-2), a symmetrical diester with the molecular formula C<sub>12</sub>H<sub>18</sub>O<sub>6</sub> and a molecular weight of 258.27 g/mol .[1] This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid in the structural elucidation and quality control of this compound.

## **Spectroscopic Data**

The following tables summarize the quantitative spectroscopic data for **butane-1,4-diyl diacetoacetate**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of **butane-1,4-diyl diacetoacetate**, a relatively simple spectrum is anticipated.[2]

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.45	S	4H	-C(O)CH <sub>2</sub> C(O)-
~4.15	t	4H	-OCH <sub>2</sub> -
~2.27	S	6H	-C(O)CH₃
~1.75	m	4H	-OCH2CH2CH2CH2O-

Table 2: 13C NMR Spectroscopic Data (Predicted)[1]

Chemical Shift (δ, ppm)	Assignment
~200.5	C=O (Ketone)
~167.0	C=O (Ester)[1]
~64.5	-OCH <sub>2</sub> -
~50.0	-C(O)CH <sub>2</sub> C(O)-[1]
~30.0	-C(O)CH <sub>3</sub>
~25.0	-OCH <sub>2</sub> CH <sub>2</sub> -

#### Infrared (IR) Spectroscopy

The FT-IR spectrum of **butane-1,4-diyl diacetoacetate** is characterized by strong absorption bands corresponding to its ester and ketone functional groups.[1]

Table 3: IR Spectroscopic Data



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2850	Medium	C-H (Aliphatic) Stretch[1]
1745	Strong	C=O (Ester) Stretch[1]
1720	Strong	C=O (Ketone) Stretch[1]
1250	Strong	C-O (Ester) Stretch
1150	Strong	C-O-C Stretch

#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]<sup>+</sup> is expected at an m/z of approximately 258.[1]

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/z	Relative Abundance (%)	Assignment
258	5	[M]+
215	20	[M - C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
173	40	[M - C4H5O2]+
129	100	[C <sub>6</sub> H <sub>9</sub> O <sub>3</sub> ] <sup>+</sup>
85	60	[C4H5O2] <sup>+</sup>
43	95	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:

• Accurately weigh 10-20 mg of **butane-1,4-diyl diacetoacetate**.



- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Ensure the sample height in the NMR tube is approximately 4-5 cm.

<sup>1</sup>H and <sup>13</sup>C NMR Acquisition:

- The NMR spectra are recorded on a 400 MHz spectrometer.
- For <sup>1</sup>H NMR, a standard pulse sequence is used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is employed with a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
- The chemical shifts are referenced to the residual solvent peak of CDCl<sub>3</sub> (δ 7.26 ppm for <sup>1</sup>H and δ 77.16 ppm for <sup>13</sup>C).

#### Infrared (IR) Spectroscopy

Sample Preparation and Analysis:

- A drop of neat butane-1,4-diyl diacetoacetate is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- The data is collected over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
- A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

#### Mass Spectrometry (MS)

Sample Introduction and Analysis:



- A dilute solution of butane-1,4-diyl diacetoacetate in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- For Electron Ionization (EI), the electron energy is set to 70 eV.[3]
- The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400.

#### **Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of **butane- 1,4-diyl diacetoacetate**, from sample preparation to structural confirmation.

Spectroscopic Analysis Workflow

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#### References

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